1-(Cyclopentylmethyl)-2,3-dihydro-1H-indol-5-amine
Description
1-(Cyclopentylmethyl)-2,3-dihydro-1H-indol-5-amine (CAS: 1250078-38-6) is a substituted indoline derivative characterized by a cyclopentylmethyl group attached to the nitrogen atom of the dihydroindole ring and an amine group at the 5-position. Its molecular formula is C₁₄H₂₀N₂, with a molecular weight of 216.33 g/mol .
The cyclopentylmethyl substituent introduces steric bulk and lipophilicity, which may influence binding affinity to biological targets, solubility, and metabolic stability.
Properties
IUPAC Name |
1-(cyclopentylmethyl)-2,3-dihydroindol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2/c15-13-5-6-14-12(9-13)7-8-16(14)10-11-3-1-2-4-11/h5-6,9,11H,1-4,7-8,10,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPJODRULSKCKLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CN2CCC3=C2C=CC(=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopentylmethyl)-2,3-dihydro-1H-indol-5-amine typically involves the following steps:
Indole Synthesis: The indole core can be synthesized through the Fischer indole synthesis, which involves the cyclization of phenylhydrazine with an aldehyde or ketone.
Cyclopentylmethyl Group Addition: The cyclopentylmethyl group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the cyclopentylmethyl moiety is replaced by the indole nitrogen.
Reduction: The final step involves the reduction of the indole nitrogen to form the 2,3-dihydro-1H-indol-5-amine structure.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The indole nitrogen can be oxidized to form various oxidized derivatives.
Reduction: The compound can undergo reduction reactions, particularly at the indole nitrogen.
Substitution: Substitution reactions can occur at different positions on the indole ring, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as alkyl halides and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Indole-5,6-quinone, indole-5,6-dione, etc.
Reduction Products: 2,3-dihydro-1H-indol-5-amine derivatives.
Substitution Products: Alkylated or amino-substituted indole derivatives.
Scientific Research Applications
Chemistry
The compound serves as a building block in organic synthesis , particularly for constructing complex molecules. Its unique cyclopentylmethyl group allows for the development of novel derivatives with enhanced properties.
Key Reactions :
- Oxidation : Can form various oxidized derivatives.
- Reduction : The indole nitrogen can be reduced to yield different amine derivatives.
- Substitution : Nucleophilic substitution can occur at various positions on the indole ring.
Biology
Indole derivatives are known for their interactions with biological targets, making this compound a potential candidate for drug discovery. Research indicates that it may influence pathways related to neurotransmission and inflammation.
Mechanism of Action :
The compound's indole core can bind to specific receptors and enzymes, modulating their activity. This feature is crucial for its potential therapeutic applications.
Medicine
The structural similarity of this compound to biologically active indole derivatives suggests possible therapeutic applications, including:
- Treatment of neurological disorders.
- Anti-inflammatory agents.
Industrial Applications
In industry, 1-(Cyclopentylmethyl)-2,3-dihydro-1H-indol-5-amine can be utilized in developing new materials such as polymers and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism by which 1-(Cyclopentylmethyl)-2,3-dihydro-1H-indol-5-amine exerts its effects involves interactions with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. The exact mechanism would depend on the specific biological context and the derivatives formed from this compound.
Comparison with Similar Compounds
Substituent Variations on the Indoline Nitrogen
The nature of the substituent on the indoline nitrogen significantly impacts physicochemical and biological properties. Key analogs include:
| Compound Name | Substituent | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|---|
| 1-(Cyclopentylmethyl)-2,3-dihydro-1H-indol-5-amine | Cyclopentylmethyl | C₁₄H₂₀N₂ | 216.33 | 1250078-38-6 |
| 1-Cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine | Cyclobutanecarbonyl | C₁₃H₁₆N₂O | 216.29 | 1019498-56-6 |
| 1-Cyclohexanecarbonyl-2,3-dihydro-1H-indol-5-amine | Cyclohexanecarbonyl | C₁₅H₂₀N₂O | 244.34 | 1018559-32-4 |
| 1-(Cyclobutylmethyl)-2,3-dihydro-1H-indol-5-amine | Cyclobutylmethyl | C₁₃H₁₈N₂ | 202.30 | 1484851-77-5 |
Key Observations :
- Lipophilicity : The cyclopentylmethyl group in the target compound enhances lipophilicity compared to smaller substituents like cyclobutylmethyl (logP: ~2.5 vs. ~1.8 estimated). This may improve membrane permeability but reduce aqueous solubility .
- Steric Effects : Bulky substituents (e.g., cyclohexanecarbonyl) may hinder binding to flat enzymatic active sites, whereas cyclopentylmethyl balances bulk and flexibility .
- Synthetic Accessibility : Cyclopentylmethyl derivatives are synthesized via alkylation of the indoline nitrogen, while carbonyl-containing analogs require acylation steps, which may introduce additional synthetic challenges .
Comparison with Isoindole Derivatives
Compounds like 2-Methyl-2,3-dihydro-1H-isoindol-5-amine (CAS: 158944-67-3) share structural similarities but differ in ring size and substitution patterns:
- Ring Structure : Isoindole derivatives feature a fused benzene and pyrrole ring, whereas indolines have a partially saturated indole ring. This difference alters electron distribution and hydrogen-bonding capacity .
- Biological Activity : Isoindol-5-amines are explored as kinase inhibitors, but their smaller ring system may limit interactions with deep hydrophobic pockets compared to indoline-based compounds .
Functional Group Modifications at the 5-Position
The amine group at the 5-position is critical for hydrogen bonding and charge interactions. Analogs with alternative substituents include:
- 5-(2,3-Dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine : This hybrid structure, studied as a RIPK1 inhibitor, demonstrates how coupling indoline with heteroaromatic systems enhances kinase affinity (IC₅₀ = 0.011 μM) .
Research Findings and Pharmacological Relevance
While direct data for 1-(Cyclopentylmethyl)-2,3-dihydro-1H-indol-5-amine are sparse, related compounds provide insights:
- Synthetic Utility : The parent compound, (2,3-dihydro-1H-indol-5-ylmethyl)amine, serves as a versatile intermediate for generating disubstituted methanamines with tunable biological properties .
Biological Activity
1-(Cyclopentylmethyl)-2,3-dihydro-1H-indol-5-amine is a compound of significant interest in medicinal chemistry due to its structural features that are reminiscent of various biologically active indole derivatives. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a cyclopentylmethyl group attached to the indole ring, which is known for its biological relevance. The synthesis typically involves several key steps:
- Indole Synthesis : The indole core can be synthesized via the Fischer indole synthesis method.
- Cyclopentylmethyl Group Addition : This is achieved through nucleophilic substitution reactions.
- Reduction : The final step involves reducing the indole nitrogen to yield the amine structure.
The biological activity of 1-(Cyclopentylmethyl)-2,3-dihydro-1H-indol-5-amine is primarily attributed to its ability to interact with various molecular targets. The indole core allows for binding to receptors and enzymes, potentially modulating their activity. Specific pathways affected may include:
- Neurotransmitter Receptors : Indole derivatives often interact with serotonin receptors, which may influence mood and cognition.
- Anti-inflammatory Pathways : The compound's structure suggests potential anti-inflammatory effects, similar to other indole derivatives.
Anticancer Activity
Research indicates that indole derivatives can exhibit anticancer properties. For example, compounds structurally related to 1-(Cyclopentylmethyl)-2,3-dihydro-1H-indol-5-amine have shown cytotoxic effects against various cancer cell lines. A comparative study highlighted:
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| Indole Derivative A | AA8 | 1.3 |
| Indole Derivative B | SKOV3 | 4.0 |
| 1-(Cyclopentylmethyl)-2,3-dihydro-1H-indol-5-amine | TBD | TBD |
Neuroprotective Effects
Given the structural similarities with known neuroprotective agents, this compound may also hold promise in treating neurodegenerative diseases. Studies on related indoles have demonstrated their ability to protect neuronal cells from apoptosis.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Study on Indole Derivatives : A study published in MDPI demonstrated that certain indole derivatives exhibit significant cytotoxicity against tumor cells, suggesting a potential therapeutic application for 1-(Cyclopentylmethyl)-2,3-dihydro-1H-indol-5-amine in oncology .
- Neuroprotective Research : Another research effort focused on the neuroprotective properties of similar compounds indicated that modifications in the indole structure could enhance protective effects against oxidative stress in neuronal cells .
- Anti-inflammatory Properties : A comparative analysis indicated that compounds with similar structures exhibited anti-inflammatory activities by inhibiting key inflammatory pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
